molecular formula C11H20O6 B14502632 Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate CAS No. 63646-67-3

Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate

Cat. No.: B14502632
CAS No.: 63646-67-3
M. Wt: 248.27 g/mol
InChI Key: CSNATMIOTXWDTI-UHFFFAOYSA-N
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Description

Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is an organic compound with the molecular formula C10H18O6 It is a derivative of propanedioic acid and is characterized by the presence of two methoxy groups and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

Propanedioic acid+2MethanolDimethyl propanedioate+2Water\text{Propanedioic acid} + 2 \text{Methanol} \rightarrow \text{Dimethyl propanedioate} + 2 \text{Water} Propanedioic acid+2Methanol→Dimethyl propanedioate+2Water

In an industrial setting, the reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release methanol and propanedioic acid, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can affect its binding to enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Similar in structure but lacks the methoxy and methyl groups.

    Diethyl malonate: An ester of propanedioic acid with ethyl groups instead of methoxy groups.

    Methyl propanedioate: Contains only one methoxy group.

Uniqueness

Dimethyl (1,1-dimethoxy-2-methylpropan-2-yl)propanedioate is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other esters of propanedioic acid. These structural features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

63646-67-3

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 2-(1,1-dimethoxy-2-methylpropan-2-yl)propanedioate

InChI

InChI=1S/C11H20O6/c1-11(2,10(16-5)17-6)7(8(12)14-3)9(13)15-4/h7,10H,1-6H3

InChI Key

CSNATMIOTXWDTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)OC)C(=O)OC)C(OC)OC

Origin of Product

United States

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